Docos-11-enoic acid
Description
Docos-11-enoic acid, systematically named (11Z)-docos-11-enoic acid and commonly known as cetoleic acid, is a very long-chain monounsaturated fatty acid (VLC-MUFA) with the chemical formula C₂₂H₄₂O₂ and molecular weight 338.57 g/mol . It belongs to the omega-11 (n-11) family, characterized by a cis-configured double bond at the 11th carbon of a 22-carbon chain. Cetoleic acid is naturally found in fish oils (e.g., herring, capelin) and rapeseed oil .
Its biological significance includes roles in cell membrane fluidity and signal transduction, with emerging research linking it to cardiovascular health, cancer risk modulation, and interactions with gut microbiota . For instance, studies suggest that cetoleic acid intake alters serum phospholipid composition in rheumatoid arthritis patients and influences myocardial morphology in primates .
Properties
Molecular Formula |
C22H42O2 |
|---|---|
Molecular Weight |
338.6 g/mol |
IUPAC Name |
docos-11-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24) |
InChI Key |
KJDZDTDNIULJBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetoleic acid can be synthesized through the hydrolysis of triglycerides found in fish oils. The process involves the following steps:
Extraction: Fish oils are extracted from sources such as herring or mackerel.
Hydrolysis: The triglycerides in the fish oil are hydrolyzed to release free fatty acids, including cetoleic acid.
Purification: The free fatty acids are then purified using techniques such as distillation or chromatography to isolate cetoleic acid.
Industrial Production Methods: Industrial production of cetoleic acid typically involves large-scale extraction and purification processes. Fish oils are processed in facilities equipped with hydrolysis and distillation units to efficiently produce high-purity cetoleic acid. The use of advanced chromatographic techniques ensures the removal of impurities and the isolation of cetoleic acid in its pure form .
Chemical Reactions Analysis
Types of Reactions: Cetoleic acid undergoes various chemical reactions, including:
Oxidation: Cetoleic acid can be oxidized to form peroxides and other oxidation products. This reaction is often catalyzed by enzymes such as lipoxygenases.
Reduction: Reduction of cetoleic acid can yield saturated fatty acids.
Esterification: Cetoleic acid can react with alcohols to form esters, which are commonly used in the production of biodiesel.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of lipoxygenase enzymes.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Esterification: Alcohols (e.g., methanol) in the presence of an acid catalyst such as sulfuric acid.
Major Products Formed:
Oxidation: Peroxides and hydroperoxides.
Reduction: Saturated fatty acids.
Esterification: Fatty acid esters.
Scientific Research Applications
Cetoleic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Studied for its role in cellular metabolism and its effects on lipid profiles.
Medicine: Investigated for its potential benefits in reducing inflammation and improving cardiovascular health.
Industry: Utilized in the production of biodiesel and other bio-based products.
Mechanism of Action
Cetoleic acid exerts its effects through several mechanisms:
Metabolic Pathways: It enhances the conversion of alpha-linolenic acid to eicosapentaenoic acid and docosahexaenoic acid, which are essential omega-3 fatty acids.
Molecular Targets: Cetoleic acid binds to peroxisome proliferator-activated receptors, which regulate lipid metabolism and inflammation.
Pathways Involved: It influences pathways related to lipid metabolism, inflammation, and cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
Below is a comparative analysis of cetoleic acid and related fatty acids (Table 1):
Key Observations :
- Chain Length : Longer chains (e.g., C24 nervonic acid) exhibit higher melting points and lower solubility in water compared to shorter analogs like C18 vaccenic acid.
- Double Bond Position : The Δ11 position in cetoleic acid and gondoic acid distinguishes them from erucic acid (Δ13) and nervonic acid (Δ15), influencing their metabolic pathways.
- Cis vs. Trans : Cetoleic acid (cis) and its trans isomer, cetelaidic acid, differ in membrane integration efficiency, with trans isomers often linked to adverse health effects .
Cetoleic Acid vs. Erucic Acid
- Erucic Acid : Historically linked to myocardial lipidosis in rodents, leading to regulated levels in food products (e.g., <2% in EU rapeseed oil) .
Cetoleic Acid vs. Gondoic Acid
- Both Δ11 cis-MUFAs, but gondoic acid (C20:1) is shorter. Gondoic acid demonstrates anti-proliferative activity in cancer cells, while cetoleic acid’s longer chain may enhance its incorporation into phospholipids .
Cetoleic Acid vs. Nervonic Acid
- Nervonic acid (C24:1) is critical for myelin synthesis in the brain, whereas cetoleic acid is more abundant in marine organisms and linked to cardiovascular adaptations in fish-eating species .
Cis vs. Trans Isomers
- Cetelaidic acid (trans isomer) is rare in nature but found in hydrogenated oils. Trans isomers generally reduce membrane fluidity and are associated with increased cardiovascular risk, contrasting with cis isomers’ beneficial roles .
Q & A
Q. How should researchers mitigate bias in studies exploring this compound’s therapeutic potential?
- Methodological Answer : Implement double-blinding in clinical trials and use placebo controls. Pre-register hypotheses and analysis plans on platforms like ClinicalTrials.gov . For preclinical studies, use randomization and exclude outliers with predefined criteria. Transparent reporting of conflicts of interest is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
